molecular formula C24H27P B14257151 2,6-Dimesitylphenylphosphine CAS No. 185522-86-5

2,6-Dimesitylphenylphosphine

Cat. No.: B14257151
CAS No.: 185522-86-5
M. Wt: 346.4 g/mol
InChI Key: ZJHZPMBGBVAXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimesitylphenylphosphine is an organophosphorus compound with the molecular formula C24H27P. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a phenyl ring, which is further bonded to a phosphorus atom. This compound is known for its steric bulk and electronic properties, making it a valuable ligand in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimesitylphenylphosphine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimesitylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using Grignard reagents or organolithium compounds, followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimesitylphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimesitylphenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dimesitylphenylphosphine exerts its effects primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can enhance the reactivity and selectivity of metal catalysts in various chemical reactions. The bulky mesityl groups provide steric protection, preventing unwanted side reactions and stabilizing the metal complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of steric bulk and electronic properties. The mesityl groups provide significant steric hindrance, which can be advantageous in preventing aggregation and stabilizing reactive intermediates. This makes it particularly useful in catalysis where selectivity and stability are crucial .

Properties

CAS No.

185522-86-5

Molecular Formula

C24H27P

Molecular Weight

346.4 g/mol

IUPAC Name

[2,6-bis(2,4,6-trimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C24H27P/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,25H2,1-6H3

InChI Key

ZJHZPMBGBVAXAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)P)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.